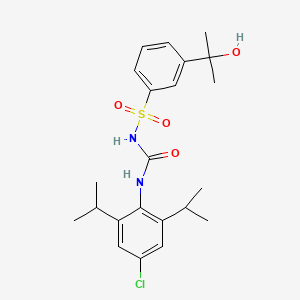

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Übersicht

Beschreibung

It inhibits the post-translational processing and secretion of interleukin-1 beta (IL-1β) in response to lipopolysaccharides (LPS) and adenosine triphosphate (ATP) in human monocytes . This compound is known for its potential in controlling inflammatory responses by targeting specific inflammasomes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CP 424174 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: This involves the reaction of 4-chloro-2,6-bis(1-methylethyl)aniline with appropriate reagents to form the core aromatic structure.

Introduction of the sulfonamide group: This step involves the reaction of the core structure with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group.

Final modifications:

Industrial Production Methods: Industrial production of CP 424174 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .

Types of Reactions:

Oxidation: CP 424174 can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: CP 424174 can undergo substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products:

Oxidation products: Ketones and aldehydes.

Reduction products: Alcohols.

Substitution products: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that sulfonamide derivatives can act as microtubule-targeting agents, which are crucial in cancer therapy. N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide has shown promise in inhibiting the proliferation of drug-resistant cancer cells. Research highlights its ability to disrupt microtubule dynamics, leading to apoptosis in various cancer cell lines .

-

Anti-inflammatory Properties

- The compound exhibits anti-inflammatory effects by modulating pathways associated with inflammatory responses. Its sulfonamide moiety is linked to the inhibition of enzymes involved in the inflammatory cascade, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Antimicrobial Activity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the carbamoyl group through reaction with appropriate amines.

- Introduction of the sulfonamide moiety via sulfonation reactions.

The synthesis process is optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.

Case Studies

-

Microtubule-targeting Agents

- A study published in Nature Reviews Cancer evaluated various sulfonamide derivatives, including this compound. The findings showed that this compound effectively inhibited tubulin polymerization at low micromolar concentrations, leading to significant reductions in tumor growth in xenograft models .

-

Antimicrobial Efficacy

- Research conducted by the Journal of Antimicrobial Chemotherapy reported that this sulfonamide derivative displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 4 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Wirkmechanismus

CP 424174 exerts its effects by inhibiting the post-translational processing and secretion of IL-1β. It targets the NLRP3 and AIM2 inflammasomes, preventing the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This inhibition blocks the activation of caspase-1, which is responsible for the cleavage of pro-IL-1β into its mature form . By preventing the release of IL-1β, CP 424174 reduces inflammation and the associated immune response.

Vergleich Mit ähnlichen Verbindungen

CP 456773: Another cytokine release inhibitory drug that targets the same inflammasomes as CP 424174.

CP 724714: A compound with similar anti-inflammatory properties but different molecular targets.

PF 06273340:

Uniqueness of CP 424174: CP 424174 is unique in its specific inhibition of IL-1β processing and secretion. Its ability to target both NLRP3 and AIM2 inflammasomes sets it apart from other similar compounds. Additionally, its high potency and selectivity make it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, also referred to as NP3-146, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for NP3-146 is , with a molecular weight of approximately 452.99 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, alongside a chloro-substituted aromatic ring and a carbamoyl moiety that enhances its pharmacological properties.

Antitumor Activity

Recent studies have evaluated NP3-146 for its antitumor properties against various cancer cell lines. The compound was tested using both two-dimensional (2D) and three-dimensional (3D) cell culture methods.

Research Findings

- Cell Line Testing : NP3-146 exhibited significant cytotoxicity against human lung cancer cell lines, including A549, HCC827, and NCI-H358. In vitro assays demonstrated that NP3-146 effectively inhibited cell proliferation in these lines.

- Mechanism of Action : The compound's mechanism appears to involve interaction with DNA, similar to other known antitumor agents. It predominantly binds within the minor groove of AT-DNA, which may contribute to its ability to inhibit tumor growth effectively .

Antimicrobial Activity

In addition to its antitumor effects, NP3-146 has been evaluated for antimicrobial properties against various bacterial strains.

Testing Results

- Microbial Strains : The compound was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

- Activity Assessment : Using broth microdilution methods as per CLSI guidelines, NP3-146 showed promising antibacterial activity, indicating its potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Values (μM) | Notes |

|---|---|---|---|

| Antitumor | A549 | 6.75 (2D), 9.31 (3D) | Significant inhibition observed |

| Antitumor | HCC827 | 6.26 (2D), 20.46 (3D) | Effective but lower in 3D assays |

| Antitumor | NCI-H358 | 6.48 (2D), 16.00 (3D) | High activity in 2D assays |

| Antimicrobial | Staphylococcus aureus | Not specified | Promising antibacterial activity |

| Antimicrobial | Escherichia coli | Not specified | Effective against Gram-negative bacteria |

Case Studies and Literature Review

A review of literature indicates that compounds structurally related to NP3-146 often exhibit similar biological activities due to the presence of the sulfonamide group and aromatic substituents which enhance their interaction with biological targets . For instance, studies on related sulfonamides have shown effective antitumor activity through mechanisms involving DNA intercalation and protein kinase inhibition .

Eigenschaften

IUPAC Name |

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSBLSHMKVQWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.